An In-Depth Technical Guide to the Physicochemical Properties of Samarium(III) Carbonate Hydrate
An In-Depth Technical Guide to the Physicochemical Properties of Samarium(III) Carbonate Hydrate
Abstract Samarium(III) carbonate hydrate (Sm₂(CO₃)₃·nH₂O) is a key inorganic compound of the rare earth element samarium. As a water-insoluble salt, it serves as a critical precursor for the synthesis of high-purity samarium oxide, phosphors, advanced ceramics, and other samarium-based materials through calcination.[1][2] Its properties are of significant interest to materials scientists for applications in optics and electronics, and its parent element, samarium, is gaining traction in biomedicine, particularly in catalysis and radiopharmaceuticals.[3][4] This technical guide provides a comprehensive overview of the essential physicochemical properties of samarium(III) carbonate hydrate, intended for researchers, scientists, and professionals in drug development. The guide details its chemical identity, structural and thermal characteristics, and outlines field-proven protocols for its synthesis and analysis.
Chemical and Physical Properties
Samarium(III) carbonate hydrate is a white to light-yellow, odorless powder that is slightly hygroscopic.[5][6][7] It is stable under normal conditions but will react with strong acids to liberate carbon dioxide gas.[2] Its fundamental properties are summarized in Table 1.
Table 1: Summary of Physicochemical Properties of Samarium(III) Carbonate Hydrate
| Property | Value / Description | Source(s) |
| Chemical Formula | Sm₂(CO₃)₃·nH₂O | [6][7] |
| CAS Number | 38245-37-3 | [6][8] |
| Molecular Weight | 480.72 g/mol (anhydrous basis) | [6][7] |
| 552.8 g/mol (as tetrahydrate, Sm₂(CO₃)₃·4H₂O) | [9] | |
| Appearance | White to light-yellow powder | [6][7] |
| Solubility | - In water: Practically insoluble.[6] A specific solubility product constant (Ksp) is not readily available in standard databases, but like most metal carbonates, its solubility is exceedingly low.[10] | |
| - In acids: Moderately soluble in strong mineral acids, with decomposition and release of CO₂.[2] | ||
| Melting Point | Decomposes above 500°C before melting.[6][7] | |
| Purity | Commercially available in purities up to 99.999% (5N).[2] |
Synthesis via Aqueous Precipitation
The most common and reliable method for synthesizing samarium(III) carbonate hydrate in a laboratory setting is through aqueous precipitation.[11][12] This method leverages the compound's low solubility in water.
Causality of Experimental Design
The choice of aqueous precipitation is based on the following principles:
-
Stoichiometry and Control: It allows for precise stoichiometric control by reacting a soluble samarium salt (e.g., samarium(III) chloride or nitrate) with a soluble carbonate source (e.g., sodium carbonate or ammonium carbonate).
-
Purity: The resulting precipitate can be thoroughly washed to remove unreacted ions and byproducts, leading to a high-purity final product.
-
Particle Size: Experimental parameters such as reactant concentration, addition rate, temperature, and pH can be tuned to influence the particle size and morphology of the resulting powder.[11]
Step-by-Step Synthesis Protocol
This protocol describes the synthesis of samarium(III) carbonate hydrate from samarium(III) chloride.
-
Precursor Solution Preparation: Dissolve a stoichiometric amount of high-purity samarium(III) chloride (SmCl₃) in deionized water to create a 0.5 M solution. Stir until fully dissolved.
-
Precipitant Solution Preparation: In a separate vessel, prepare a 1.0 M solution of sodium carbonate (Na₂CO₃) in deionized water. A slight excess of the carbonate solution is used to ensure complete precipitation of the samarium ions.
-
Precipitation Reaction: While vigorously stirring the samarium(III) chloride solution at room temperature, slowly add the sodium carbonate solution dropwise using a burette or dropping funnel. A white precipitate of samarium(III) carbonate hydrate will form immediately.
-
Rationale: Slow, dropwise addition with vigorous stirring promotes the formation of a more uniform and crystalline precipitate and prevents localized high concentrations that could lead to amorphous material.
-
-
Aging the Precipitate: After the addition is complete, continue stirring the resulting slurry for 1-2 hours. This "aging" process allows for the crystal structure to mature, potentially increasing particle size and improving filterability.
-
Washing: Separate the precipitate from the mother liquor via vacuum filtration. Wash the filter cake repeatedly with copious amounts of deionized water until the filtrate tests negative for chloride ions (tested with a silver nitrate solution). Follow with two washes of ethanol to aid in drying.
-
Rationale: Thorough washing is critical to remove soluble impurities (e.g., NaCl), which would contaminate the final product.
-
-
Drying: Carefully transfer the washed precipitate to a watch glass or crystallization dish and dry in an oven at 80-100°C for 12-24 hours or until a constant weight is achieved.
-
Rationale: Drying at a temperature below the onset of significant decomposition removes residual water and ethanol without converting the carbonate to an oxide.
-
Synthesis Workflow Diagram
Caption: Figure 1: Synthesis Workflow for Samarium(III) Carbonate Hydrate.
Structural and Spectroscopic Characterization
Crystal Structure and X-ray Diffraction (XRD)
The precise crystal structure of samarium(III) carbonate hydrate is not well-documented in publicly available crystallographic databases. However, analysis of related samarium compounds suggests that the Sm³⁺ ion typically exhibits a high coordination number, often 8 or 9, due to its large ionic radius and oxophilic nature.[1]
XRD is the primary technique for verifying the crystalline nature and phase purity of the synthesized powder. A typical analysis would involve:
-
Sample Preparation: A small amount of the dried powder is gently packed into a sample holder.
-
Data Acquisition: The sample is scanned using a diffractometer (typically with Cu Kα radiation) over a 2θ range (e.g., 10-80°).
-
Data Analysis: The resulting diffraction pattern is compared against standard reference patterns from databases like the ICDD to confirm the identity of the samarium carbonate phase and to check for the presence of any crystalline impurities. The broadness of the diffraction peaks can also provide a qualitative assessment of crystallite size.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is an essential tool for confirming the functional groups present in the compound, namely carbonate (CO₃²⁻) and water of hydration (H₂O). The expected vibrational modes and their approximate wavenumber ranges are listed in Table 2.
Table 2: Key FTIR Absorption Bands for Samarium(III) Carbonate Hydrate
| Wavenumber (cm⁻¹) | Vibrational Mode | Assignment | Source(s) |
| ~3600 - 3000 | O-H stretching | Water of Hydration | [13] |
| ~1630 | H-O-H bending | Water of Hydration | [14][13] |
| ~1550 - 1380 | ν₃ (Asymmetric C-O stretch) | Carbonate Ion (CO₃²⁻) | |
| ~1060 | ν₁ (Symmetric C-O stretch, often IR-inactive in D₃h symmetry but active in solid state) | Carbonate Ion (CO₃²⁻) | |
| ~840 | ν₂ (Out-of-plane bend) | Carbonate Ion (CO₃²⁻) | |
| ~700 | ν₄ (In-plane bend) | Carbonate Ion (CO₃²⁻) | [14] |
-
Protocol Insight: The use of Attenuated Total Reflectance (ATR)-FTIR is often preferred for solid powders as it requires minimal sample preparation. The presence of a broad band in the 3000-3600 cm⁻¹ region is definitive proof of hydration, while the strong, characteristic absorptions below 1600 cm⁻¹ confirm the carbonate identity.[15]
Thermal Properties and Decomposition Pathway
Understanding the thermal behavior of samarium(III) carbonate hydrate is crucial for its primary application as a precursor to samarium(III) oxide. Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to elucidate this pathway.[16]
The decomposition is a multi-step process:
-
Dehydration: At lower temperatures, the compound loses its water of hydration. This is an endothermic process.
-
Decarbonation: At higher temperatures, the anhydrous samarium(III) carbonate decomposes into samarium(III) oxide, releasing carbon dioxide.
Table 3: Representative Thermal Decomposition Pathway of Sm₂(CO₃)₃·4H₂O
| Temperature Range (°C) | Decomposition Step | Key Event & Product | Theoretical Weight Loss (%) |
| ~100 - 250 | Dehydration | Loss of 4 moles of H₂O → Sm₂(CO₃)₃ | 13.03% |
| > 500 | Decarbonation | Loss of 3 moles of CO₂ → Sm₂O₃ | 23.88% |
| Overall | Total | Sm₂(CO₃)₃·4H₂O → Sm₂O₃ | 36.91% |
| Calculations based on a starting formula of Sm₂(CO₃)₃·4H₂O (MW = 552.8 g/mol ) and a final product of Sm₂O₃ (MW = 348.72 g/mol ). |
TGA/DSC Experimental Protocol
-
Instrumentation: A simultaneous thermal analyzer (STA) capable of performing both TGA and DSC is recommended.[17]
-
Sample Preparation: Accurately weigh a small sample (5-10 mg) of samarium(III) carbonate hydrate into an inert crucible (e.g., alumina).
-
Instrument Setup: Place the crucible on the TGA balance. Purge the furnace with an inert gas like nitrogen or argon (e.g., at 50 mL/min) to prevent side reactions.
-
Thermal Program: Heat the sample from ambient temperature to ~800-1000°C at a constant heating rate (e.g., 10°C/min).[17]
-
Data Analysis: Analyze the resulting TGA curve for mass loss steps and the DSC curve for corresponding endothermic or exothermic events.
Thermal Decomposition Pathway Diagram
Caption: Figure 2: Thermal Decomposition Pathway of Samarium(III) Carbonate Hydrate.
Relevance in Research and Drug Development
While samarium(III) carbonate hydrate itself is not a therapeutic agent, its properties and derivatives are highly relevant to the scientific and pharmaceutical communities.
-
High-Purity Precursor: It is the preferred starting material for producing samarium(III) oxide (Sm₂O₃), a key component in high-performance ceramics, glasses that absorb infrared light, and as a neutron absorber in nuclear reactor control rods.[2]
-
Catalysis: Samarium compounds are effective catalysts in organic synthesis.[11] For instance, samarium(II) iodide, which can be derived from samarium precursors, is a powerful reducing agent used in the total synthesis of natural products.[18]
-
Drug Development and Biomedicine: The broader field of samarium chemistry is of growing interest in medicine. Samarium complexes are being investigated for their cytotoxic effects against cancer cell lines and for applications in bio-imaging.[12] Furthermore, the radioisotope Samarium-153 is the active component in Quadramet®, a radiopharmaceutical used for the palliation of pain from bone metastases. The development of such drugs relies on a steady supply of high-purity samarium starting materials.
Conclusion
Samarium(III) carbonate hydrate is a foundational material in samarium chemistry. Its key physicochemical properties—insolubility in water, well-defined thermal decomposition pathway to the pure oxide, and straightforward synthesis—make it an indispensable precursor for advanced materials and a vital starting point for research into new catalytic and therapeutic applications. The protocols and data presented in this guide offer a robust framework for the synthesis, characterization, and utilization of this versatile rare earth compound.
References
-
Rahimi-Nasrabadi, M., Pourmortazavi, S.M., Aghazadeh, M., & Norouzi, P. (n.d.). Samarium carbonate and samarium oxide; synthesis, characterization and evaluation of the photo-catalytic behavior. ResearchGate. Retrieved from [Link]
-
Xu, Y., Ding, S., Zhou, G., & Liu, Y. (2006). Samarium(III) formate. ResearchGate. Retrieved from [Link]
-
Rahimi-Nasrabadi, M., Pourmortazavi, S.M., Aghazadeh, M., & Norouzi, P. (n.d.). FT-IR spectrum of samarium carbonate nanoparticles prepared via precipitation method. ResearchGate. Retrieved from [Link]
-
PubChem. (n.d.). Samarium(III) carbonate tetrahydrate. National Center for Biotechnology Information. Retrieved from [Link]
-
Improved Pharma. (2022, January 7). Thermogravimetric Analysis. Retrieved from [Link]
-
ChemBAM. (n.d.). Thermogravimetric analysis (TGA). Retrieved from [Link]
-
American Elements. (n.d.). Samarium(III) Carbonate Hydrate. Retrieved from [Link]
-
Chemistry LibreTexts. (2020, November 2). E3: Solubility Constants for Compounds at 25°C. Retrieved from [Link]
-
Journal of the Chinese Ceramic Society. (2020). FTIR spectra of the crystalline rare-earth carbonate with large particle size. Retrieved from [Link]
-
aqion. (2017, January 21). Solubility Product Constants Ksp at 25°C. Retrieved from [Link]
-
ResearchGate. (n.d.). Complex thermal analysis of the dry gel. TGA—thermogravimetric.... Retrieved from [Link]
-
ResearchGate. (n.d.). FTIR spectra of samarium complexes 3.3 Crystallographic studies. Retrieved from [Link]
-
Hunter, C.A., et al. (2007). Use of Attenuated Total Reflectance Fourier Transform Infrared Spectroscopy to Identify Microbial Metabolic Products on Carbonate Mineral Surfaces. Applied and Environmental Microbiology, 73(10), 3339-3342. Retrieved from [Link]
-
Sondag, F., et al. (1995). Multicomponent analysis of FTIR spectra: quantification of amorphous and crystallized mineral phases in synthetic and natural sediments. Horizon IRD. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. americanelements.com [americanelements.com]
- 3. 2012books.lardbucket.org [2012books.lardbucket.org]
- 4. Solubility Product Constants Ksp at 25°C [aqion.de]
- 5. Solubility Product Constant Data Table [groups.chem.ubc.ca]
- 6. Samarium (III) Carbonate Hydrate - ProChem, Inc. [prochemonline.com]
- 7. strem.com [strem.com]
- 8. scbt.com [scbt.com]
- 9. Samarium(III) carbonate tetrahydrate | C3H8O13Sm2 | CID 75530580 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. horizon.documentation.ird.fr [horizon.documentation.ird.fr]
- 14. FTIR spectra of the crystalline rare-earth carbonate with large particle size. [ijmmm.ustb.edu.cn]
- 15. Use of Attenuated Total Reflectance Fourier Transform Infrared Spectroscopy To Identify Microbial Metabolic Products on Carbonate Mineral Surfaces - PMC [pmc.ncbi.nlm.nih.gov]
- 16. improvedpharma.com [improvedpharma.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
